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Compound of Interest

Compound Name: N-Me-N-bis(PEG4-C2-Boc)

Cat. No.: B1193350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Me-N-bis(PEG4-C2-Boc), a
specialized chemical compound used in advanced drug development, particularly in the field of
Proteolysis Targeting Chimeras (PROTACS). Due to the lack of a publicly registered CAS
number, this guide focuses on its structural characteristics, its role as a PROTAC linker, and
general methodologies for its application.

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for N-Me-N-bis(PEG4-C2-Boc) is
not readily available in public databases, its chemical structure can be deduced from its
nomenclature. It is a tertiary amine with a central nitrogen atom bonded to a methyl group and
two identical polyethylene glycol (PEG) arms. Each arm consists of four ethylene glycol units
(PEG4), followed by a two-carbon ethyl linker (-C2-), and is terminated with a tert-
butoxycarbonyl (Boc) protecting group.

Structural Breakdown:
* N-Me: A methyl group attached to the central nitrogen atom.

e N-bis: Indicates two identical substituents are attached to the nitrogen.
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e PEGA4: A chain of four repeating ethylene glycol units, which enhances solubility and
provides appropriate spacing.

e C2: Atwo-carbon (ethyl) linker.

e Boc: A tert-butoxycarbonyl protecting group on the terminal amine of each arm, which can be
removed to allow for conjugation to other molecules.

Quantitative Data Summary:

Since a definitive CAS number is unavailable, physical and chemical properties are based on
information from suppliers and theoretical calculations.

Property Value Source
Molecular Formula CssH70N2012 (Calculated) (Theoretical)
Molecular Weight 710.94 g/mol (Calculated) (Theoretical)

Varies; typically a colorless to
Appearance pale yellow oil or viscous (Supplier Data)
liquid.

) Typically >95% or >98% as )
uri upplier Data
Purity . . (Supplier Data)
specified by the supplier.

Soluble in common organic
Solubility solvents such as DMSO, DMF,  (General)
and dichloromethane.

Recommended storage at )
Storage o - (Supplier Data)
-20°C to maintain stability.

Role in PROTAC Drug Development

N-Me-N-bis(PEG4-C2-Boc) is primarily utilized as a linker in the synthesis of PROTACSs.[1][2]
[3][4] PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein by the
proteasome.
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The linker component of a PROTAC is crucial as it connects the ligand that binds to the target
protein to the ligand that recruits the E3 ligase. The length, flexibility, and chemical nature of
the linker significantly influence the formation and stability of the ternary complex (Target
Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

The branched, dual-arm structure of N-Me-N-bis(PEG4-C2-Boc) offers a unique scaffold for
creating more complex or multivalent PROTACs. The Boc-protected amines on each arm
provide reactive sites for conjugation after deprotection.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC-mediated Protein Degradation

PROTAC
(Linker + Ligands) E3 Ubiquitin Ligase

Ubiquitination and Degradation

Click to download full resolution via product page
PROTAC Mechanism of Action

Experimental Protocols

Detailed experimental protocols for N-Me-N-bis(PEG4-C2-Boc) are not widely published.
However, the following sections provide generalized procedures for the key steps in its
application for PROTAC synthesis.

Boc Deprotection

The terminal Boc groups must be removed to expose the primary amines for conjugation.
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Materials:

N-Me-N-bis(PEG4-C2-Boc)

Dichloromethane (DCM) or 1,4-Dioxane

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCI) in dioxane

Sodium bicarbonate (NaHCOs) solution (saturated)

Brine

Anhydrous sodium sulfate (Naz2SO4) or magnesium sulfate (MgSOa)

Rotary evaporator

Procedure:

Dissolve N-Me-N-bis(PEG4-C2-Boc) in DCM or 1,4-dioxane.

Add an excess of TFA (e.g., 20-50% v/v) or a 4M HCI solution in dioxane.

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by
thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary
evaporator.

Redissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with
saturated NaHCOs solution to neutralize the excess acid.

Wash the organic layer with brine.

Dry the organic layer over anhydrous Na=SOa4 or MgSOea, filter, and concentrate in vacuo to
obtain the deprotected diamine linker.

Conjugation to Ligands (Amide Bond Formation)
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The deprotected linker can be conjugated to the target protein ligand and the E3 ligase ligand,
which typically have carboxylic acid functionalities.

Materials:

Deprotected N-Me-N-bis(PEG4-C2-amine) linker
o Carboxylic acid-functionalized ligand (for target protein or E3 ligase)

o Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-
tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

e Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA).

e Anhydrous solvent: e.g., Dimethylformamide (DMF) or DCM.

Procedure:

» Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent.

e Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for a
few minutes to activate the carboxylic acid.

¢ Add a solution of the deprotected linker in the same solvent to the reaction mixture.

 Stir the reaction at room temperature for several hours to overnight. Monitor the reaction by
LC-MS.

o Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and
washed with aqueous solutions (e.g., water, brine) to remove excess reagents.

e The crude product is then purified, typically by flash column chromatography or preparative
high-performance liquid chromatography (HPLC).

e This process is repeated for the second arm of the linker with the other ligand.
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The following diagram outlines a typical experimental workflow for PROTAC synthesis and

evaluation.

PROTAC Synthesis
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+ Coupling Agents
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PROTAC Synthesis and Evaluation Workflow

Suppliers

N-Me-N-bis(PEG4-C2-Boc) is available from several chemical suppliers specializing in
reagents for drug discovery and development. Researchers should inquire directly with these
suppliers for product specifications, availability, and pricing.

Identified Suppliers:

MedChemExpress: Lists the compound as a PROTAC linker.[2][5][6][7]

TargetMol: Offers the compound for research purposes.[1][8][9]

CymitQuimica: Distributes the TargetMol product.[3]

Tianjin Puxitang Biomedical Technology Co., Ltd.: Listed as a supplier on ChemicalBook.[10]

Conclusion

N-Me-N-bis(PEG4-C2-Boc) is a valuable, albeit specialized, tool for researchers in the field of
targeted protein degradation. Its branched structure and PEG composition provide a versatile
platform for the synthesis of novel PROTACs. While the absence of a registered CAS number
can present challenges in sourcing detailed literature, the general principles of PROTAC linker
chemistry provide a solid foundation for its effective use in the laboratory. For any application, it
is crucial to obtain detailed specifications from the chosen supplier and to perform rigorous
analytical characterization of the final synthesized molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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